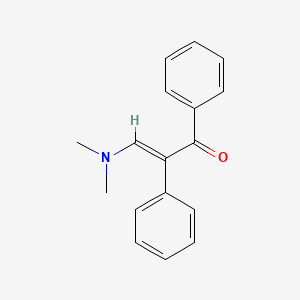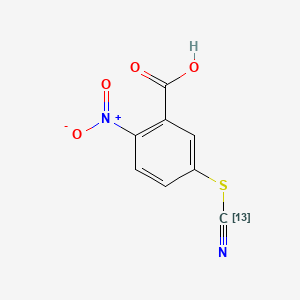
5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid is a complex organic compound characterized by its unique structure, which includes a nitro group, a benzoic acid moiety, and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzoic acid derivative, followed by the introduction of the sulfanyl group through a substitution reaction. The final step involves the formation of the azanylidyne group under specific reaction conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The azanylidyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学研究应用
5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The azanylidyne group may also interact with nucleophiles, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
5-aminosalicylic acid: Known for its anti-inflammatory properties.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Mesalazine: Another anti-inflammatory compound with a similar structure.
Uniqueness
5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for various applications.
属性
分子式 |
C8H4N2O4S |
|---|---|
分子量 |
225.19 g/mol |
IUPAC 名称 |
5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H4N2O4S/c9-4-15-5-1-2-7(10(13)14)6(3-5)8(11)12/h1-3H,(H,11,12)/i4+1 |
InChI 键 |
NQUNIMFHIWQQGJ-AZXPZELESA-N |
手性 SMILES |
C1=CC(=C(C=C1S[13C]#N)C(=O)O)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=C(C=C1SC#N)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl-](/img/structure/B13836285.png)
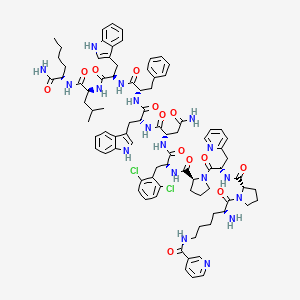
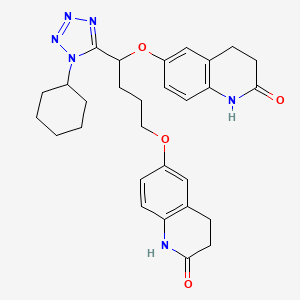

![N-(3,7-dihydro-2H-[1,4]dioxino[2,3-c]carbazol-3-ylmethyl)-2-(2-methoxyphenoxy)ethanamine](/img/structure/B13836313.png)
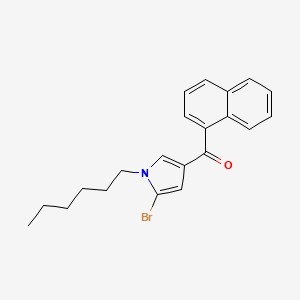

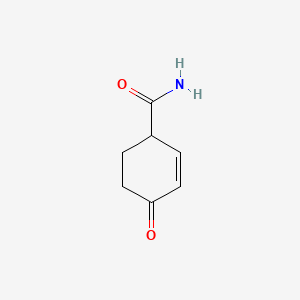
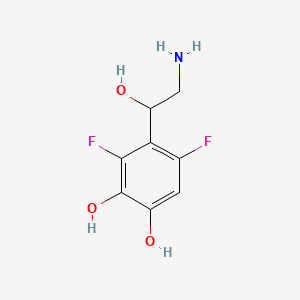

![(1R,5R)-bicyclo[3.2.1]octan-2-one](/img/structure/B13836335.png)
![N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13836343.png)

